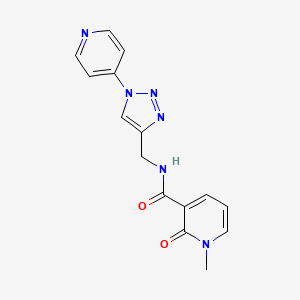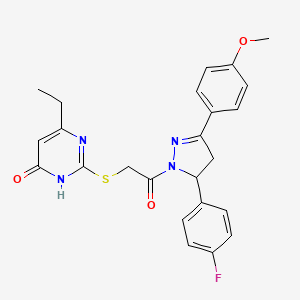
6-ethyl-2-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethyl-2-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C24H23FN4O3S and its molecular weight is 466.53. The purity is usually 95%.
BenchChem offers high-quality 6-ethyl-2-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-ethyl-2-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
The compound 6-Ethyl-2-((2-(5-(4-Fluorophenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-Yl)-2-Oxoethyl)Thio)Pyrimidin-4(3H)-One is part of a broader category of chemical compounds that have been synthesized and studied for various biological applications. For instance, the synthesis of novel chromone-pyrimidine coupled derivatives through environmentally friendly methods has been reported, showing significant in vitro antifungal and antibacterial activity. These compounds have been evaluated against a range of microbial strains, indicating their potential as antimicrobial agents. The most potent antibacterial and antifungal activities were observed in compounds bearing fluoro and methoxy groups, suggesting the influence of these substituents on biological activity. Molecular docking studies were performed to predict the binding interactions with receptors, indicating a promising approach for drug development. Further, ADMET analysis demonstrated good oral drug-like properties, and in vivo studies indicated non-toxic nature, highlighting their potential as oral drug candidates (Tiwari et al., 2018).
Additionally, pyrazolopyrimidines derivatives have been synthesized and tested for their anticancer and anti-5-lipoxygenase activities, indicating their potential as therapeutic agents against cancer and inflammation. The structural modifications and biological evaluations of these compounds have shown significant cytotoxic activities against various cancer cell lines, with some compounds exhibiting higher activity than standard drugs. The structure-activity relationship (SAR) analyses contribute to understanding the impact of different substituents on biological efficacy (Rahmouni et al., 2016).
Antimicrobial and Anticancer Properties
The exploration of novel heterocyclic compounds containing a sulfonamido moiety has shown promising results as antibacterial agents. The synthesis approach led to the creation of compounds with significant antibacterial activity, demonstrating the potential of heterocyclic chemistries in developing new therapeutic agents (Azab et al., 2013). Similarly, the development of new pyrazolopyrimidin-4-one derivatives and their evaluation for anticancer activity have provided insights into their potential as anticancer agents. These studies have identified compounds with potent inhibitory activity against cancer cell lines, further supporting the therapeutic potential of such chemical entities (Abdellatif et al., 2014).
Eigenschaften
IUPAC Name |
4-ethyl-2-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3S/c1-3-18-12-22(30)27-24(26-18)33-14-23(31)29-21(16-4-8-17(25)9-5-16)13-20(28-29)15-6-10-19(32-2)11-7-15/h4-12,21H,3,13-14H2,1-2H3,(H,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLYGVRKWCCUFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-2-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4,7,8-Tetramethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2965121.png)
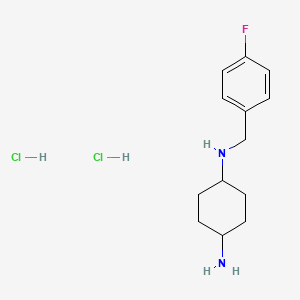

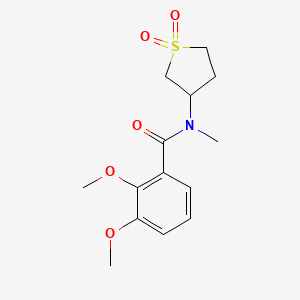
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2965128.png)
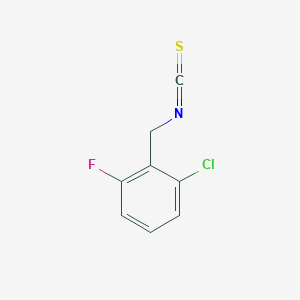
![N-(Furan-2-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2965130.png)
![N-{1-[(3,4-dimethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B2965131.png)
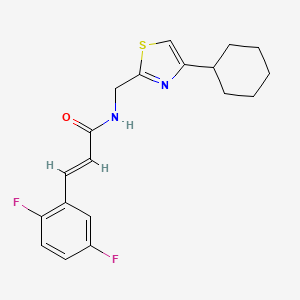
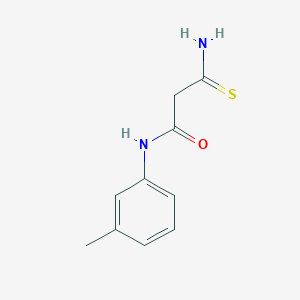
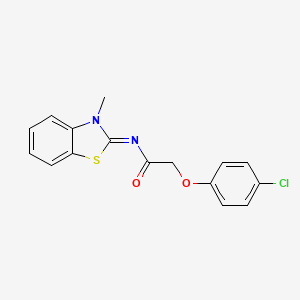
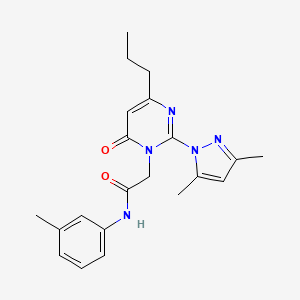
![3-Methyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2965140.png)
